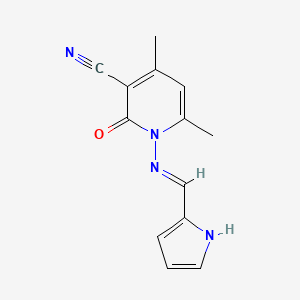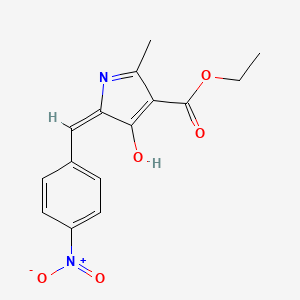
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyrrole ring with a dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process:
-
Formation of the Pyrrole Derivative: : The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
-
Condensation Reaction: : The pyrrole derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the Schiff base. This step is typically carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
-
Cyclization and Functionalization: : The final step involves the cyclization and functionalization of the Schiff base to form the dihydropyridine moiety. This can be achieved through a Hantzsch reaction, which involves the reaction of the Schiff base with a β-ketoester and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers can enhance their electrical conductivity or mechanical strength.
Wirkmechanismus
The mechanism of action of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: A simpler pyrrole derivative used in similar synthetic applications.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A related dihydropyridine compound with similar reactivity.
Schiff Bases: Compounds with a similar imine functional group, used in various chemical reactions.
Uniqueness
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a pyrrole ring and a dihydropyridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(E)-1H-pyrrol-2-ylmethylideneamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(2)17(13(18)12(9)7-14)16-8-11-4-3-5-15-11/h3-6,8,15H,1-2H3/b16-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMFOKQZLBMQE-LZYBPNLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CN2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CN2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)
![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/new.no-structure.jpg)
![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)
![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)
![2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B604641.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]carbothioyl}amino)benzoate](/img/structure/B604644.png)
![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)
![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
